REACTION_CXSMILES
|
[C:1]1([CH2:9]Cl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[Cl:11][CH2:12][CH2:13][OH:14]>>[Cl:11][CH2:12][CH2:13][O:14][CH2:9][C:1]1[CH:2]=[CH:3][C:4]([CH2:7][O:14][CH2:13][CH2:12][Cl:11])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
at 100° C
|
Type
|
WASH
|
Details
|
eluted with hexane/chloroform (1:1) as eluent
|
Type
|
DISTILLATION
|
Details
|
a relevant fraction was further purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOCC1=CC=C(C=C1)COCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |